3-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]phenyl]sulfonyl]-N-[2-(dimethylamino)ethyl]-propanamide
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Overview
Description
3-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]phenyl]sulfonyl]-N-[2-(dimethylamino)ethyl]-propanamide is a complex organic compound that features a pyrazoline ring, a sulfonyl group, and a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]phenyl]sulfonyl]-N-[2-(dimethylamino)ethyl]-propanamide typically involves the following steps:
Formation of the Pyrazoline Ring: This can be achieved by reacting a chalcone with hydrazine hydrate under reflux conditions.
Introduction of the Sulfonyl Group: The pyrazoline intermediate is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethylaminoethyl Side Chain: The final step involves the reaction of the sulfonylated pyrazoline with 2-(dimethylamino)ethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Pyrazole derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
3-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]phenyl]sulfonyl]-N-[2-(dimethylamino)ethyl]-propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]phenyl]sulfonyl]-N-[2-(dimethylamino)ethyl]-propanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrazoline Derivatives: Compounds such as 1-pyrazoline and 2-pyrazoline share the pyrazoline ring structure.
Sulfonyl Compounds: Compounds like sulfonylureas and sulfonamides have similar sulfonyl groups.
Dimethylaminoethyl Compounds: Compounds such as dimethylaminoethyl chloride and dimethylaminoethyl acrylate share the dimethylaminoethyl side chain.
Uniqueness
3-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]phenyl]sulfonyl]-N-[2-(dimethylamino)ethyl]-propanamide is unique due to its combination of a pyrazoline ring, a sulfonyl group, and a dimethylaminoethyl side chain, which imparts distinct chemical and biological properties .
Properties
CAS No. |
42952-21-6 |
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Molecular Formula |
C22H27ClN4O3S |
Molecular Weight |
463.0 g/mol |
IUPAC Name |
3-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N-[2-(dimethylamino)ethyl]propanamide |
InChI |
InChI=1S/C22H27ClN4O3S/c1-26(2)15-13-24-22(28)12-16-31(29,30)20-9-7-19(8-10-20)27-14-11-21(25-27)17-3-5-18(23)6-4-17/h3-10H,11-16H2,1-2H3,(H,24,28) |
InChI Key |
KIZIJWPJYCEHQT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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